
4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H26N4O5S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a novel sulfonamide derivative with potential biological activities. Its unique structure suggests that it may exhibit significant pharmacological properties, particularly in the realms of anti-cancer and anti-microbial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H26N4O5S, with a molecular weight of 410.5 g/mol. The specific structural features include:
- Morpholino Group: Enhances solubility and bioavailability.
- Sulfonyl Moiety: Known for its role in enhancing biological activity.
- Furan and Pyrazole Rings: Contribute to the compound's potential anti-cancer properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₆N₄O₅S |
Molecular Weight | 410.5 g/mol |
CAS Number | 1207011-08-2 |
Anti-Cancer Activity
Recent studies have evaluated the anti-cancer potential of various sulfonamide derivatives, including our compound of interest. In vitro studies have shown promising results against several cancer cell lines:
- HepG2 (Liver Cancer)
- Huh-7 (Liver Cancer)
- MCF-7 (Breast Cancer)
In a comparative study, the compound demonstrated significant cytotoxicity with cell viability percentages of 33.29%, 45.09%, and 41.81% against HepG2, Huh-7, and MCF-7 cell lines respectively, indicating its strong anti-cancer properties compared to standard treatments like doxorubicin .
Table 2: Anti-Cancer Activity Results
Cell Line | % Cell Viability (Compound) | % Cell Viability (Doxorubicin) |
---|---|---|
HepG2 | 33.29% | 0.62% |
Huh-7 | 45.09% | Not specified |
MCF-7 | 41.81% | Not specified |
The anti-cancer activity can be attributed to the compound's ability to interfere with cellular pathways involved in cancer proliferation and survival. Structure-activity relationship (SAR) studies suggest that electron-donating groups on the phenyl ring enhance the compound's efficacy against cancer cells .
Anti-Microbial Activity
In addition to its anti-cancer properties, this compound has also been evaluated for its antimicrobial activity against various bacterial strains including E. coli, S. aureus, and B. cereus. The results indicated that it possesses significant antibacterial effects with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
Table 3: Anti-Microbial Activity Results
Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
E.coli | 10.5 | 280 |
S.aureus | 13 | 265 |
B.cereus | 16 | 230 |
Case Study 1: HepG2 Cell Line Treatment
A detailed examination was conducted where HepG2 cells were treated with varying concentrations of the compound dissolved in DMSO. The study aimed to determine the dose-dependent effects on cell viability and apoptosis induction.
Findings:
- Higher concentrations resulted in significantly lower cell viability.
- Apoptotic markers were upregulated, indicating that the compound induces programmed cell death in cancer cells.
Case Study 2: Anti-Microbial Efficacy
Another study focused on the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results demonstrated that the compound not only inhibited bacterial growth but also showed potential synergy when combined with other antibiotics.
Findings:
- The combination therapy reduced MIC values significantly.
- This suggests a possible avenue for developing combination therapies in treating resistant bacterial infections.
Eigenschaften
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methyl-N-(1,3,5-trimethylpyrazol-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-10-8-22(9-11(2)26-10)28(24,25)16-7-15(27-14(16)5)18(23)19-17-12(3)20-21(6)13(17)4/h7,10-11H,8-9H2,1-6H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCRDEMRKDAHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=C(N(N=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.